3-Fluoro-1-methylpyridin-1-ium-4-carboxylate
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Overview
Description
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is a fluorinated pyridine derivative. This compound is notable for its unique structural features, which include a fluorine atom at the 3-position, a methyl group at the 1-position, and a carboxylate group at the 4-position of the pyridine ring. These modifications impart distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpyridin-1-ium-4-carboxylate typically involves the fluorination of a pyridine precursor. One common method is the direct fluorination of 1-methylpyridin-4-carboxylate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the carboxylate group.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The carboxylate group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-1-methylpyridin-1-ium-2-carboxylate
- 1-Methylpyridin-1-ium-3-carboxylate
- 2-Chloro-1-methylpyridinium iodide
Uniqueness
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is unique due to the specific positioning of the fluorine and carboxylate groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C7H6FNO2 |
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Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-fluoro-1-methylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C7H6FNO2/c1-9-3-2-5(7(10)11)6(8)4-9/h2-4H,1H3 |
InChI Key |
XLGGTMUKYWBOTA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=C(C=C1)C(=O)[O-])F |
Origin of Product |
United States |
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